3,4-Methyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

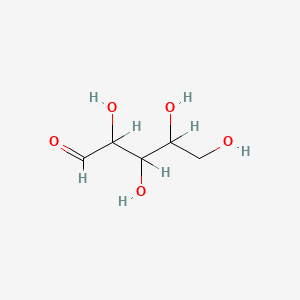

3,4-Methylenedioxy-N-isopropylcathinone (hydrochloride) is an analytical reference material that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Applications De Recherche Scientifique

Epigenetic Modifications :

- Methylation of lysine 4 on histone H3 (H3K4) is crucial for chromatin variation. Studies like Ruthenburg, Allis, and Wysocka (2007) have explored the establishment of this mark, its methylation patterns, and the structural aspects of H3K4 methyl recognition. This research contributes to understanding dynamic chromatin architecture and its implications in gene regulation (Ruthenburg, Allis, & Wysocka, 2007).

Optoelectronic Applications :

- In the field of organic electronics, particularly photodetectors, 3,4-methyl compounds like polythieno[3,4-b]thiophene have been utilized. Yao et al. (2007) describe the development of organic near-infrared photodetectors using a low band gap polymer derived from 3,4-methyl compounds. This research aids in advancing optical communication, chemical/biological sensing, and spectroscopic instruments (Yao et al., 2007).

Chemical Spectroscopy :

- The molecular structure and dynamics of 3,4-dimethylanisole have been analyzed through microwave spectroscopy. Research by Ferres et al. (2019) has provided insights into internal rotations of methyl groups and their effects on molecular behavior, which is significant in understanding molecular dynamics and interactions (Ferres et al., 2019).

Environmental Remediation :

- Studies like Keyhanian et al. (2016) have demonstrated the use of 3,4-methyl compounds in environmental applications, such as the removal of pollutants like methyl violet from aqueous solutions using magnetite nanoparticles. This research is crucial for environmental decontamination and water treatment (Keyhanian et al., 2016).

Molecular Magnets and Coolers :

- The use of 3,4-methyl compounds in creating molecular magnets and coolers has been researched, as in the work of Karotsis et al. (2010). Their study on [Mn(III)4Ln(III)4] calix[4]arene clusters demonstrates the potential of these compounds in low-temperature applications and as molecular magnets (Karotsis et al., 2010).

NMR Spectroscopy in Protein Analysis :

- Tugarinov et al. (2005) developed a method for 4D methyl (1)H-(13)C-(13)C-(1)H NOESY spectra, optimizing resolution and sensitivity, and applied it to study large proteins like Malate Synthase G. This technique expands the capabilities of NMR spectroscopy in analyzing complex protein structures (Tugarinov et al., 2005).

Degradation of Toxic Compounds :

- The degradation of toxic compounds like 3-methylpyridine (3MP) through sonochemical methods, intensified by oxidants, has been studied by Daware and Gogate (2020). This research offers novel approaches for environmental remediation and the treatment of hazardous organic compounds (Daware & Gogate, 2020).

Chemical Synthesis and Drug Optimization :

- Vasilopoulos et al. (2021) developed a method for methylation of C(sp3)–H bonds in drug-like molecules, utilizing peroxide photosensitization and nickel-mediated radical coupling. This innovation is pivotal in pharmaceutical research for optimizing small-molecule properties (Vasilopoulos et al., 2021).

Gene Repression Mechanisms :

- The role of H3K4 methylation in gene repression has been explored in studies like Shi et al. (2006), demonstrating how the ING2 PHD domain links histone H3 lysine 4 methylation to active gene repression. This research offers insights into gene regulation and potential tumor suppressor mechanisms (Shi et al., 2006).

Propriétés

Nom du produit |

3,4-Methyl |

|---|---|

Formule moléculaire |

C13H17NO3 · HCl |

Poids moléculaire |

271.7 |

InChI |

InChI=1S/C13H17NO3.ClH/c1-8(2)14-9(3)13(15)10-4-5-11-12(6-10)17-7-16-11;/h4-6,8-9,14H,7H2,1-3H3;1H |

Clé InChI |

HWTCYWAHKCLKCN-UHFFFAOYSA-N |

SMILES |

O=C(C(C)NC(C)C)C1=CC=C(OCO2)C2=C1.Cl |

Synonymes |

iPRONE |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.